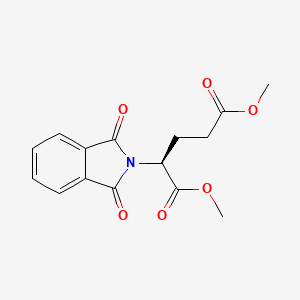

(S)-2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid dimethyl ester

Description

The compound (S)-2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid dimethyl ester features a glutaric acid backbone substituted with a phthalimide (isoindole-1,3-dione) group at the 2-position and methyl ester groups at the terminal carboxylic acid positions. Its stereospecific (S)-configuration distinguishes it from racemic or (R)-enantiomers, which may exhibit divergent biological or chemical properties. This compound is structurally related to intermediates in pharmaceutical synthesis and agrochemicals, with modifications in ester groups or substituents on the phthalimide ring significantly altering its physicochemical and functional characteristics .

Properties

CAS No. |

35457-98-8 |

|---|---|

Molecular Formula |

C15H15NO6 |

Molecular Weight |

305.28 g/mol |

IUPAC Name |

dimethyl (2S)-2-(1,3-dioxoisoindol-2-yl)pentanedioate |

InChI |

InChI=1S/C15H15NO6/c1-21-12(17)8-7-11(15(20)22-2)16-13(18)9-5-3-4-6-10(9)14(16)19/h3-6,11H,7-8H2,1-2H3/t11-/m0/s1 |

InChI Key |

AGWBTFOIAUGNNH-NSHDSACASA-N |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid dimethyl ester typically involves:

- Protection of the amino group of L-glutamic acid by phthalic anhydride to form N-phthaloyl-L-glutamic acid.

- Esterification of the carboxylic acid groups to form the dimethyl ester.

- Purification steps to isolate the optically pure (S)-enantiomer.

Stepwise Preparation

Formation of N-Phthaloyl-L-glutamic Acid

- React L-glutamic acid with phthalic anhydride in the presence of an acid-binding agent.

- Conditions: 80–85 °C for 4 to 8 hours.

- The reaction mixture is acidified with hydrochloric acid to precipitate N-phthaloyl-L-glutamic acid.

- This step is efficient, environmentally friendly, and yields a high purity intermediate.

Esterification to Dimethyl Ester

- The N-phthaloyl-L-glutamic acid is treated with methanol under acidic conditions or with reagents such as acetic anhydride to promote esterification.

- Refluxing the mixture facilitates conversion to the dimethyl ester.

- Methanolysis can be catalyzed by acids like 10-camphorsulfonic acid.

- The reaction is typically complete within 1 hour under reflux.

- The product is isolated by filtration, concentration, and washing with organic solvents.

Purification

- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.

- Mobile phases often include mixtures of dichloromethane, methanol, ethyl acetate, and heptane.

- Purification ensures removal of diastereomers and other impurities, yielding the optically pure (S)-dimethyl ester.

Alternative Synthetic Routes and Cyclization

- Some advanced synthetic routes involve further cyclization steps to form related heterocyclic compounds, but the core preparation of the dimethyl ester remains consistent.

- For example, phthalic acylamino-L-glutamic anhydride can be synthesized by refluxing N-phthaloyl-L-glutamic acid with acetic anhydride, followed by isolation of the anhydride intermediate.

- These methods are noted for short reaction routes, ease of operation, and low environmental impact.

Detailed Research Findings and Data

| Step | Reagents/Conditions | Time | Temperature | Yield/Notes |

|---|---|---|---|---|

| N-Phthaloyl-L-glutamic acid | L-glutamic acid + phthalic anhydride + acid-binding agent | 4–8 hours | 80–85 °C | High yield, precipitated by HCl acidification |

| Esterification | N-phthaloyl-L-glutamic acid + methanol + acid catalyst (e.g., 10-camphorsulfonic acid) | ~1 hour reflux | Reflux (~65 °C) | Complete methanolysis, isolated by filtration |

| Purification | Chromatography (silica gel or prep HPLC) | Variable | Ambient | High purity (S)-enantiomer obtained |

- NMR and MS data confirm the structure and stereochemistry of the product.

- Optical rotation measurements (e.g., D = -75.3° in methanol) verify enantiomeric purity.

- The synthetic methods emphasize environmentally friendly conditions, minimizing hazardous waste.

Notes on Stereochemistry and Enantiomeric Purity

- The (S)-configuration is preserved throughout the synthesis by starting from L-glutamic acid.

- Epimerization or deracemization steps are sometimes employed in related syntheses to enhance stereochemical purity.

- Careful control of reaction conditions and purification is critical to maintain the chiral integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the phthalimide moiety.

Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to (S)-2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid dimethyl ester can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable in cancer therapeutics .

Pharmacological Studies

The compound's ability to act as a bioactive molecule has led to investigations into its pharmacological properties. It has been noted for its potential as an anti-inflammatory agent and its role in modulating neurotransmitter systems, which may benefit conditions like depression and anxiety .

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with desired biological activities. For example, it can be used in the synthesis of more complex isoindole derivatives that have been shown to possess enhanced pharmacological properties .

Reactions and Transformations

The compound can undergo several chemical transformations such as esterification and amidation, making it useful for creating novel derivatives. These reactions can be tailored to yield specific products that are valuable in pharmaceutical applications .

Case Studies

Mechanism of Action

The mechanism of action of (S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide moiety can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile molecule in drug development .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, and molecular

Biological Activity

(S)-2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid dimethyl ester (CAS Number: 208874) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula: C15H15NO6

- Molecular Weight: 301.29 g/mol

The structure includes a pentanedioic acid moiety and an isoindole derivative, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have shown that derivatives of isoindole compounds possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes. For example, a study demonstrated that related compounds exhibited significant inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections .

Anti-inflammatory Effects

The compound's structural features suggest it may modulate inflammatory pathways. Isoindole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, which could be beneficial in conditions like arthritis and other inflammatory diseases.

Study 1: Antioxidant Properties

A recent study evaluated the antioxidant capacity of several isoindole derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, showcasing its potential as a natural antioxidant agent .

Study 2: Antimicrobial Efficacy

In a comparative study of various isoindole derivatives against Staphylococcus aureus and Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This suggests strong antimicrobial activity that warrants further investigation for clinical applications .

Data Tables

The following table summarizes key biological activities reported for this compound:

Q & A

Q. What are the standard synthetic routes for preparing (S)-2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid dimethyl ester?

The compound is typically synthesized via a multi-step procedure involving:

- Coupling reactions : Use of carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) to activate carboxylic acids for amide bond formation .

- Hydrogenation : Catalytic hydrogenation with palladium catalysts (e.g., Pd/C) under H₂ pressure to reduce intermediate functional groups .

- Esterification : Methanol under acidic or basic conditions to form dimethyl esters . Key intermediates include phthalimide-protected amines, with purification via recrystallization or column chromatography .

Q. How is enantiomeric purity ensured during synthesis?

- Chiral resolution : Use of chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) to separate enantiomers .

- Asymmetric synthesis : Employing enantioselective catalysts or chiral auxiliaries during key steps (e.g., coupling reactions) to favor the (S)-configuration .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm stereochemistry and esterification via ¹H/¹³C NMR (e.g., methyl ester peaks at δ 3.6–3.8 ppm) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- HPLC : Assess purity (>98% by area normalization) and monitor reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Orthogonal methods : Compare water solubility (e.g., shake-flask method) with computational predictions (e.g., ESOL Log S) .

- Solvent screening : Test solubility in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (ethyl acetate) under controlled temperature .

- Crystallinity analysis : Use X-ray diffraction (XRD) to identify polymorphic forms affecting solubility .

Q. What strategies optimize reaction yields in hydrogenation steps?

- Catalyst selection : Pd/C vs. Raney Ni, with Pd/C often providing higher selectivity for phthalimide deprotection .

- Pressure modulation : Hydrogen pressure (1–5 atm) and temperature (25–50°C) adjustments to balance reaction rate and side-product formation .

- Inert atmosphere : Use of Schlenk lines to prevent catalyst poisoning by oxygen .

Q. How should researchers validate analytical methods for detecting trace impurities?

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze degradation products via LC-MS .

- Limit of detection (LOD) : Use spike-recovery experiments with known impurities (e.g., des-methyl ester byproduct) to calibrate HPLC thresholds .

Q. What experimental precautions mitigate racemization during synthesis?

- Low-temperature protocols : Conduct coupling reactions below 0°C to minimize epimerization .

- Protecting group strategy : Use phthalimide groups (stable under acidic conditions) to protect amines during esterification .

Methodological Troubleshooting

Q. How to address low yields in esterification steps?

- Reagent stoichiometry : Optimize molar ratios of carboxylic acid to methanol (e.g., 1:5 molar excess) .

- Acid catalysis : Add concentrated H₂SO₄ or HCl gas to drive equilibrium toward ester formation .

Q. What steps ensure reproducibility in multi-step syntheses?

Q. How to design experiments for assessing biological activity of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.